2-(3-Nitrophenyl)thiazole-4-acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)thiazole-4-acetic acid typically involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization in the presence of an acid catalyst to yield the thiazole ring .
Industrial Production Methods
the general approach involves optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)thiazole-4-acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions often require acidic conditions and a suitable electrophile.
Major Products Formed
Scientific Research Applications
2-(3-Nitrophenyl)thiazole-4-acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: It has been studied for its potential antimicrobial and antifungal activities.
Medicine: Research has explored its potential as an anticancer agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)thiazole-4-acetic acid involves its interaction with specific molecular targets and pathways. For example, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is similar to that of other thiazole derivatives used in anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenyl)thiazole-4-acetic acid
- 4-Methyl-2-(3-nitrophenyl)-thiazole-5-carboxylic acid
- 2-(3-Nitrophenyl)-4-(2-hydroxyphenyl)thiazole
Uniqueness
2-(3-Nitrophenyl)thiazole-4-acetic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4S/c14-10(15)5-8-6-18-11(12-8)7-2-1-3-9(4-7)13(16)17/h1-4,6H,5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZLDZSRCQQYFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=CS2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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